molecular formula C8H7BrF3N B13106991 5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine

5-Bromo-2-(2,2,2-trifluoroethyl)benzenamine

Cat. No.: B13106991
M. Wt: 254.05 g/mol
InChI Key: RRPSGPDQODNAGN-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2,2-trifluoroethyl)aniline: is an organic compound characterized by the presence of a bromine atom at the 5th position and a trifluoroethyl group at the 2nd position on an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2,2-trifluoroethyl)aniline typically involves the N-trifluoroethylation of aniline derivatives. One common method is the iron porphyrin-catalyzed N-trifluoroethylation using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This reaction is conducted in aqueous solution and involves a cascade diazotization/N-trifluoroethylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.

    Oxidation Products: Oxidized derivatives such as nitroanilines.

    Reduction Products: Reduced derivatives such as aminobenzenes.

    Coupling Products: Biaryl compounds formed through Suzuki–Miyaura coupling.

Scientific Research Applications

Chemistry: 5-Bromo-2-(2,2,2-trifluoroethyl)aniline is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry .

Biology and Medicine: For example, it has been used in the synthesis of inhibitors for the hepatitis C virus NS3 protease .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings that benefit from the unique properties imparted by the trifluoroethyl group.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethyl)aniline in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the binding affinity and specificity of the compound to its target, leading to potent biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison: 5-Bromo-2-(2,2,2-trifluoroethyl)aniline is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. For instance, the trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

5-bromo-2-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7BrF3N/c9-6-2-1-5(7(13)3-6)4-8(10,11)12/h1-3H,4,13H2

InChI Key

RRPSGPDQODNAGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)CC(F)(F)F

Origin of Product

United States

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